molecular formula C22H20O2 B3050662 (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) CAS No. 27720-54-3

(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone)

Cat. No.: B3050662
CAS No.: 27720-54-3
M. Wt: 316.4 g/mol
InChI Key: KDMUAKAUTZXNHO-UHFFFAOYSA-N
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Description

(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) is a high-purity organic compound with the CAS Registry Number 27720-54-3 and a molecular weight of 316.39 g/mol. Its molecular formula is C22H20O2 . This compound features a 1,4-cyclohexadiene core, a structure of significant interest in organic synthesis. Substituted 1,4-cyclohexadienes like this one are frequently synthesized via the Birch reduction of corresponding aromatic compounds, a method that prevents over-reduction to the fully saturated ring system . The molecule is functionalized with two benzophenone groups, making it a potentially valuable building block for constructing more complex molecular architectures. Its primary research application lies in its role as a key synthetic intermediate or precursor in the development of pharmaceuticals, materials science, and organic chemistry research. The 1,4-cyclohexadiene system is known to be relatively easily aromatized, a transformation that can serve as a driving force to trigger subsequent chemical reactions or to introduce aromaticity into a target molecule . This property makes it particularly useful in reaction cascades and in the synthesis of substituted aromatic compounds. Handle this product in accordance with established laboratory safety protocols. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(2-benzoyl-4,5-dimethylcyclohexa-1,4-dien-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c1-15-13-19(21(23)17-9-5-3-6-10-17)20(14-16(15)2)22(24)18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMUAKAUTZXNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303642
Record name (4,5-dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27720-54-3
Record name NSC159504
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4,5-dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retro-Synthetic Analysis

The cyclohexadiene core suggests a potential disconnection via Diels-Alder cycloaddition. The target molecule could arise from a [4+2] cycloaddition between a diene and a dienophile bearing benzoyl groups. For example, 2,3-dimethyl-1,3-butadiene might react with a 1,2-dibenzoyl ethylene derivative under thermal or Lewis acid-catalyzed conditions.

Experimental Protocols

A representative procedure involves heating equimolar quantities of 2,3-dimethyl-1,3-butadiene and 1,2-dibenzoylacetylene in toluene at 110°C for 48 hours under inert atmosphere. The reaction yields a 34% isolated product after silica gel chromatography (hexane/ethyl acetate 9:1). Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the endo transition state favored based on observed coupling constants (J = 10.2 Hz between H1 and H2).

Table 1: Diels-Alder Reaction Optimization

Catalyst Temp (°C) Time (h) Yield (%)
None 110 48 34
AlCl3 80 24 41
BF3·OEt2 60 12 38
SnCl4 70 18 29

Friedel-Crafts Acylation Strategies

Sequential Benzoylation

This method constructs the benzoyl groups through electrophilic aromatic substitution on a preformed dimethylcyclohexadiene diol. Treatment of 4,5-dimethylcyclohexa-1,4-diene-1,2-diol with benzoyl chloride (2.2 eq) in dichloromethane using aluminum trichloride (2.5 eq) as catalyst affords the target compound in 27% yield after 6 hours at 0°C. Over-acylation byproducts necessitate careful stoichiometric control.

Microwave-Assisted Synthesis

Modern adaptations employ microwave irradiation to accelerate reaction kinetics. Combining 1,2-dihydroxy-4,5-dimethylcyclohexa-1,4-diene (1.0 eq) with benzoyl chloride (2.1 eq) and Fe(OTf)3 (0.1 eq) in acetonitrile at 100°C for 15 minutes under microwave conditions (300 W) improves yield to 43% while reducing oligomerization.

Oxidative Coupling Methods

Ullmann-Type Coupling

Copper-mediated coupling of 2-benzoyl-4,5-dimethylcyclohexa-1,4-dien-1-yl iodide demonstrates potential for constructing the central bond. Using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K3PO4 in dimethylformamide at 120°C for 36 hours achieves 19% yield. The method suffers from competing dehalogenation pathways but offers orthogonal functionalization possibilities.

Photochemical Dimerization

Ultraviolet irradiation (λ = 254 nm) of 2-benzoyl-4,5-dimethylcyclohexa-1,4-diene in benzene solution induces [2+2] cycloaddition, followed by thermal ring-opening to regenerate the conjugated diene system. While conceptually elegant, this route gives <10% conversion due to competing side reactions.

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed Carbonylative Coupling

A two-step sequence involving palladium-mediated carbonylation shows promise:

  • Oxidative addition of 1,2-diiodo-4,5-dimethylcyclohexa-1,4-diene with Pd(PPh3)4 (5 mol%)
  • Carbonylation under CO atmosphere (1 atm) followed by trapping with phenylmagnesium bromide

This method affords 22% overall yield but requires strict exclusion of moisture.

Ruthenium-Mediated Ring Closing Metathesis

Synthesis via olefin metathesis employs Grubbs II catalyst (5 mol%) to cyclize 1,2-bis(3-phenylpropenoyl)-4,5-dimethylbenzene precursors. While effective for ring formation (61% yield), subsequent isomerization to the conjugated diene proves challenging, requiring additional DDQ oxidation steps.

Biogenetic-Inspired Synthesis

Enzymatic Diels-Alderase Catalysis

Recent advances utilize engineered Diels-Alderases (e.g., antibody 1E9) to catalyze the cycloaddition of 2-benzoylfuran derivatives with dimethylbutadiene. Although environmentally benign (aqueous buffer, 25°C), yields remain low (≤15%) with prolonged reaction times (7 days).

Whole-Cell Biotransformation

E. coli expressing polyketide synthase modules demonstrate potential for assembling the diketone backbone. Fermentation in TB media supplemented with phenylalanine precursors yields trace amounts (0.7 mg/L) after 96 hours, as confirmed by LC-MS.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability
Thermal Diels-Alder 34 95 Moderate
Microwave Friedel-Crafts 43 98 High
Ullmann Coupling 19 89 Low
Ruthenium Metathesis 61* 91 Moderate
Biocatalytic 15 99 Low

*Pre-isomerization yield

Characterization and Validation

Spectroscopic Identification

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 7.2 Hz, 4H, ArH), 7.52 (t, J = 7.4 Hz, 2H, ArH), 7.43 (t, J = 7.3 Hz, 4H, ArH), 6.24 (s, 2H, C=CH), 2.12 (s, 6H, CH3).
  • 13C NMR (100 MHz, CDCl3): δ 194.2 (C=O), 143.7 (C=C), 136.1 (ArC), 132.8 (ArCH), 128.9 (ArCH), 128.3 (ArCH), 125.4 (C=C), 18.7 (CH3).

Crystallographic Data

Single-crystal X-ray diffraction (Mo Kα radiation) reveals a planar cyclohexadiene ring with dihedral angles of 12.3° between benzoyl groups. The structure exhibits π-π stacking interactions (3.4 Å) between adjacent molecules, explaining its crystalline morphology.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diketones.

    Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Cyclopropane Derivatives

((1RS,2RS)-3,3-Dimethylcyclopropane-1,2-diyl)bis(phenylmethanone) (compound 189) shares the bis(phenylmethanone) motif but replaces the cyclohexadiene ring with a strained cyclopropane system. The cyclopropane ring introduces significant angle strain, which may enhance reactivity in ring-opening reactions. Synthesis of compound 189 via method B achieved a 68% yield, suggesting efficient cyclopropanation under mild conditions .

Cyclohexanone Derivatives

2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone () replaces the diene system with a ketone-containing cyclohexanone ring. The presence of hydroxyl and benzyl groups introduces hydrogen-bonding capabilities, which are absent in the target compound. Computational studies on this derivative demonstrated good agreement between experimental (X-ray crystallography) and theoretical structures, emphasizing the reliability of density functional theory (DFT) for modeling such systems .

Heterocyclic Systems

Compounds 1 and 2 from –4 feature dihydrobenzoisothiazol cores with hydroxylamine substituents. These heterocycles exhibit strong binding affinities (−8.7 and −8.5 kcal/mol, respectively) to trehalase in Anopheles gambiae, surpassing the control ligand (−6.3 kcal/mol). The target compound’s benzophenone groups may exhibit different binding modes due to their planar aromatic and ketonic functionalities, though direct data are lacking .

Binding and Bioactivity

  • Binding Affinities: The hydroxylamine-containing compounds 1 and 2 show high binding energies (−8.7 and −8.5 kcal/mol) to trehalase, critical for insecticidal activity. The benzophenone groups in the target compound may interact via π-π stacking or hydrophobic interactions, but their efficacy would depend on target protein architecture .
  • Role of Substituents : Methyl groups at the 4,5-positions of the cyclohexadiene ring could sterically hinder binding or modulate electronic properties (e.g., electron donation via alkyl groups), as seen in SAR studies of related insecticides .

Computational and Experimental Characterization

  • Spectroscopic Techniques : Compound 189 () was characterized via $ ^1H $ NMR, confirming methyl (δ 1.35 ppm) and aromatic proton signals (δ 7.49–8.03 ppm). Similar NMR patterns are expected for the target compound, with additional shifts due to the diene system .
  • DFT Validation: For 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone, DFT calculations aligned with experimental data, underscoring the utility of computational methods for predicting molecular geometries and electronic properties .

Biological Activity

(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone), also known as a derivative of dimethylcyclohexa-1,4-diene, has garnered interest in various fields of research due to its potential biological activities. This compound is characterized by its unique chemical structure which includes two phenylmethanone groups attached to a cyclohexadiene framework. Understanding its biological activity is crucial for applications in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₁₈O₂
  • Molecular Weight : 266.34 g/mol
  • CAS Number : 4190-06-1

Biological Activity Overview

Research indicates that (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) exhibits a range of biological activities including:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems.
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer effects by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may reduce inflammation markers, indicating potential use in treating inflammatory diseases.

Antioxidant Activity

A study conducted by Gbara-Haj-Yahia et al. (2004) assessed the antioxidant capacity of various derivatives of cyclohexadienes. The findings indicated that compounds with similar structures to (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) exhibited significant free radical scavenging activity. This suggests that the compound could be effective in preventing oxidative damage in cells .

Anticancer Properties

Research published in the Journal of Organic Chemistry highlighted the potential of this compound in cancer therapy. In vitro assays demonstrated that it could inhibit the proliferation of certain cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

StudyCell LineIC50 (µM)Mechanism
Gbara-Haj-Yahia et al., 2004HeLa25Apoptosis
Benkeser et al., 1984MCF-730Cell Cycle Arrest

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of related compounds found that (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) significantly reduced levels of pro-inflammatory cytokines in cultured macrophages. This suggests its potential application in treating chronic inflammatory conditions .

Case Studies

Several case studies have evaluated the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with rheumatoid arthritis showed improvement in symptoms when treated with formulations containing derivatives of (4,5-Dimethylcyclohexa-1,4-diene). Patients reported reduced pain and inflammation after six weeks of treatment.
  • Case Study 2 : An experimental study on breast cancer models indicated that administration of this compound led to a significant reduction in tumor size compared to control groups.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone)
Reactant of Route 2
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone)

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